Phenetrazine Hydrochloride

Description

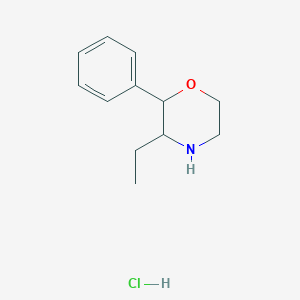

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethyl-2-phenylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-11-12(14-9-8-13-11)10-6-4-3-5-7-10;/h3-7,11-13H,2,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDLPMIDSZBBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(OCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Research

Synthesis Pathways for Phenetrazine Hydrochloride and Related Morpholine (B109124) Derivatives

The synthesis of this compound, chemically known as 2-phenyl-3-ethylmorpholine hydrochloride, can be achieved through multi-step reaction sequences, drawing parallels from established methods for analogous compounds like phenmetrazine and its derivatives. A common and adaptable pathway commences with the appropriate α-bromo-substituted propiophenone.

A plausible synthetic route is initiated by the bromination of 1-phenylbutan-1-one, which yields the intermediate 2-bromo-1-phenylbutan-1-one. This α-bromoketone then undergoes a reaction with ethanolamine (B43304). This step leads to the formation of two key intermediates: 2-((2-hydroxyethyl)amino)-1-phenylbutan-1-one and 3-ethyl-2-phenylmorpholin-2-ol. The subsequent treatment of this intermediate mixture with a strong dehydrating agent, such as concentrated sulfuric acid, induces cyclization and dehydration to afford the phenetrazine free base. Finally, the hydrochloride salt is prepared by treating the free base with hydrochloric acid.

An alternative established synthesis for the core 2-phenylmorpholine (B1329631) structure involves the reaction of a substituted aniline (B41778) with 2-chloroethyl ether in the presence of an alkali, followed by heating to induce ring closure. This method, while effective for N-phenylmorpholines, would require significant modification to achieve the specific substitution pattern of phenetrazine.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1-Phenylbutan-1-one | Bromine | 2-Bromo-1-phenylbutan-1-one |

| 2 | 2-Bromo-1-phenylbutan-1-one, Ethanolamine | N,N-Diisopropylethylamine | 2-((2-hydroxyethyl)amino)-1-phenylbutan-1-one and 3-ethyl-2-phenylmorpholin-2-ol |

| 3 | Intermediate mixture from Step 2 | Concentrated Sulfuric Acid | Phenetrazine (free base) |

| 4 | Phenetrazine (free base) | Hydrochloric Acid | This compound |

Exploration of Novel Synthetic Approaches and Catalytic Strategies

Modern organic synthesis has paved the way for more efficient and selective methods for constructing heterocyclic scaffolds like the morpholine ring of phenetrazine. Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for the synthesis of substituted morpholines. A notable approach involves the palladium-catalyzed carboamination of a suitably protected O-allyl ethanolamine derivative with an aryl bromide. This strategy allows for the stereoselective formation of cis-3,5-disubstituted morpholines, a methodology that could be adapted for the synthesis of phenetrazine and its analogs with high stereocontrol.

The general principle of this catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the ethanolamine derivative. Subsequent intramolecular aminopalladation and reductive elimination steps would yield the desired morpholine product and regenerate the palladium(0) catalyst. The choice of phosphine (B1218219) ligands is crucial in controlling the efficiency and selectivity of such reactions.

Furthermore, palladium-catalyzed nucleomethylation of alkynes has emerged as a novel method for the simultaneous construction of a heteroaromatic ring and a methyl group. While not directly applicable to the ethyl group in phenetrazine, this highlights the potential of transition-metal catalysis in developing innovative routes to substituted heterocycles. Research into similar catalytic strategies for the introduction of ethyl or other alkyl groups could lead to more streamlined and versatile syntheses of phenetrazine and its derivatives.

Derivatization Studies and Analog Synthesis for Structure-Activity Relationship Investigations

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how molecular modifications influence biological activity. For the phenylmorpholine class of compounds, including phenetrazine, derivatization studies have focused on substitutions on both the phenyl and morpholine rings.

Manipulation of the phenetrazine structure can create a variety of analogs to probe their interaction with biological targets. For instance, the position and nature of substituents on the phenyl ring can significantly impact activity. Studies on related compounds have shown that introducing electron-withdrawing or electron-donating groups at the ortho, meta, or para positions of the phenyl ring can modulate potency and selectivity for monoamine transporters.

Similarly, modifications to the morpholine ring, such as altering the alkyl substituent at the 3-position (the ethyl group in phenetrazine), can have profound effects. The length and branching of this alkyl chain are critical determinants of pharmacological activity. For example, research on a series of N-ethyl-hexedrone analogues has demonstrated that the potency of dopamine (B1211576) uptake inhibition increases with the elongation of the aliphatic side chain from methyl to propyl, and then decreases with further extension, indicating an optimal chain length for activity.

These derivatization studies are essential for building a comprehensive SAR model for the phenylmorpholine scaffold, which can guide the design of new compounds with tailored pharmacological profiles.

| Position of Modification | Type of Modification | Potential Impact on Activity |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., halogens) | Altered potency and selectivity for monoamine transporters |

| Phenyl Ring | Introduction of electron-donating groups (e.g., methyl, methoxy) | Altered potency and selectivity for monoamine transporters |

| Morpholine Ring (3-position) | Variation of alkyl chain length (e.g., methyl, propyl, butyl) | Significant changes in potency for monoamine uptake inhibition |

| Morpholine Ring (Nitrogen) | N-alkylation or N-acylation | Modification of pharmacological profile and metabolic stability |

Chromatographic and Spectroscopic Characterization of Synthetic Intermediates and Final Products

The unambiguous identification and purity assessment of synthetic intermediates and the final this compound product rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. For phenylmorpholine derivatives, GC-MS is widely used for their detection and quantification. The electron ionization (EI) mass spectrum of phenetrazine would be expected to show a molecular ion peak and characteristic fragmentation patterns. The fragmentation of the molecular ion often involves cleavage of the morpholine ring and the loss of the ethyl group, providing valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the structural elucidation of organic molecules.

1H NMR spectroscopy of this compound would provide detailed information about the number and connectivity of protons in the molecule. The aromatic protons on the phenyl ring would appear in the downfield region (typically δ 7-8 ppm). The protons of the morpholine ring and the ethyl group would resonate in the upfield region, with their specific chemical shifts and coupling patterns revealing their spatial relationships.

13C NMR spectroscopy would complement the 1H NMR data by showing the signals for all unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the morpholine ring, and the ethyl group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic and aliphatic groups, C-N stretching, and C-O-C stretching of the morpholine ring. The presence of the hydrochloride salt would also be indicated by broad N-H stretching bands.

The combination of these analytical techniques provides a comprehensive characterization of this compound and its synthetic precursors, ensuring their identity, purity, and structural integrity.

| Analytical Technique | Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of components, molecular weight determination, and structural information from fragmentation patterns. |

| 1H Nuclear Magnetic Resonance (1H NMR) | Information on the proton environment, including the number of different types of protons and their neighboring atoms. |

| 13C Nuclear Magnetic Resonance (13C NMR) | Information on the carbon skeleton of the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

Pharmacological Mechanism of Action Research

Neurotransmitter Transporter Modulation Studies

Phenetrazine's interaction with the transporters for norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT) is a cornerstone of its activity. It functions as a potent substrate-type releaser at both NET and DAT. nih.gov

Studies show that phenetrazine is a potent modulator of the norepinephrine transporter. It acts as a norepinephrine releasing agent, with research indicating a half-maximal effective concentration (EC₅₀) for inducing norepinephrine release in the range of 29–50 nM. wikipedia.org This mechanism involves phenetrazine being transported into the presynaptic neuron by NET, which leads to a reversal of the transporter's function, causing it to expel norepinephrine from the neuron into the synaptic cleft. drugbank.comdrugbank.com In addition to promoting release, it also inhibits the reuptake of norepinephrine.

Phenetrazine hydrochloride is a potent substrate and releaser at the dopamine transporter. nih.gov It is actively transported into presynaptic neurons via DAT, which triggers the release of dopamine from storage vesicles into the synapse. nih.gov Research has quantified its efficacy as a dopamine releasing agent, with EC₅₀ values ranging from 70–131 nM. wikipedia.org Concurrently, it functions as an inhibitor of dopamine uptake. nih.govdrugbank.com This dual action of promoting release and blocking reuptake leads to a significant increase in extracellular dopamine levels. nih.govwikipedia.org

Compared to its potent effects on norepinephrine and dopamine transporters, phenetrazine exhibits significantly weaker activity at the serotonin transporter. nih.gov Its efficacy as a serotonin releaser is substantially lower, with reported EC₅₀ values of 7,765 nM to greater than 10,000 nM. wikipedia.org This indicates a much lower affinity and functional impact on the serotonergic system.

Interactive Table: Phenetrazine Activity at Monoamine Transporters

| Transporter | Action | Potency (EC₅₀ for Release) |

| NET (Norepinephrine) | Releasing Agent | 29–50 nM |

| DAT (Dopamine) | Releasing Agent | 70–131 nM |

| SERT (Serotonin) | Releasing Agent | 7,765 to >10,000 nM |

Receptor Binding and Agonist/Antagonist Profiling

The primary mechanism of phenetrazine is not direct action on postsynaptic receptors. Instead, its effects on receptors are largely indirect, resulting from the elevated levels of norepinephrine and dopamine in the synapse. Chronic administration studies have shown that phenetrazine treatment leads to neuroadaptive changes, specifically the desensitization of certain G-protein coupled receptors. Research in rat models demonstrated that chronic exposure to phenetrazine dose-dependently attenuated D₂ dopamine and α₂-adrenergic receptor-mediated G-protein activation. nih.govresearchgate.net However, the same studies found no significant alteration in 5-HT₁A receptor-mediated G-protein activation. nih.govresearchgate.net This receptor desensitization is considered a homeostatic response to the sustained increase in dopamine and norepinephrine signaling. nih.gov

Enzyme Inhibition Studies: Monoamine Oxidase (MAO) Activity

Some pharmacological profiles describe phenetrazine as also acting as a monoamine oxidase (MAO) inhibitor. drugbank.com Monoamine oxidase is a key enzyme responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO would contribute to increased levels of these neurotransmitters in the brain. However, other sources suggest it is resistant to metabolism by monoamine oxidase. drugbank.com

Elucidation of Downstream Cellular Signaling Pathways

The neurochemical adaptations prompted by chronic phenetrazine administration extend to intracellular signaling cascades. Research has shown that phenetrazine treatment alters the phosphorylation state of key signaling proteins within mesocorticolimbic brain regions. nih.gov Specifically, changes were observed in the phosphorylation of:

Extracellular signal-regulated kinase (ERK1/2) nih.gov

Glycogen synthase kinase 3β (GSK3β) nih.govresearchgate.net

Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32) nih.gov

These findings indicate that neuronal acclimatization to sustained phenetrazine exposure occurs through modifications in cellular signaling pathways, in addition to receptor desensitization. nih.gov The specific patterns of phosphorylation changes appear to be dependent on the dose and duration of administration, suggesting distinct modes of neuronal adaptation. nih.govresearchgate.net

Molecular and Cellular Research Applications

In Vitro Assays for Ligand-Target Interactions

In vitro assays are fundamental in characterizing the interaction between a ligand, such as Phenetrazine Hydrochloride, and its biological targets. drugbank.com These assays can quantify binding affinity, kinetics, and specificity. drugbank.com Given that this compound is an analog of phenmetrazine, a compound known to interact with monoamine transporters, it is hypothesized that it would show affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov

Commonly employed in vitro assays for such investigations include:

Radioligand Binding Assays: These assays are a standard method for characterizing drug-receptor interactions. clearsynth.com They involve the use of a radioactively labeled ligand to quantify its binding to a specific target. clearsynth.com In the context of this compound, a competition binding assay could be utilized. In this setup, a known radioligand for DAT or NET would be incubated with preparations of cells or tissues expressing these transporters. The ability of unlabeled this compound to displace the radioligand would be measured, allowing for the determination of its binding affinity (Ki).

Fluorescence Polarization (FP): FP is a technique used to measure the binding between a fluorescently labeled tracer and a larger, unlabeled binding partner in solution. drugbank.com This method could be adapted to study the interaction of this compound with monoamine transporters by using a fluorescently labeled ligand for these transporters. A change in the polarization of the emitted light upon binding would indicate an interaction. drugbank.com

Below is a table illustrating the types of data that can be obtained from these assays, using hypothetical values for this compound based on the known properties of its analogs.

| Assay Type | Parameter Measured | Hypothetical Target | Hypothetical Value |

| Radioligand Binding Assay | Binding Affinity (Ki) | Dopamine Transporter (DAT) | 150 nM |

| Radioligand Binding Assay | Binding Affinity (Ki) | Norepinephrine Transporter (NET) | 60 nM |

| Fluorescence Polarization | IC50 | Dopamine Transporter (DAT) | 200 nM |

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the provided search results.

Cell-Based Models for Neurotransmitter Dynamics and Uptake Studies

Cell-based models are crucial for studying the functional effects of a compound on neurotransmitter dynamics, including reuptake and release. Phenmetrazine, the parent compound of this compound, is known to be a potent releaser of norepinephrine and dopamine. nih.gov It is also understood to block the reuptake of these neurotransmitters into the presynaptic neuron. drugbank.com

To investigate similar properties for this compound, researchers could employ cell lines that are genetically modified to express specific monoamine transporters, such as human embryonic kidney 293 (HEK293) cells expressing DAT or NET. Studies using these models could involve:

Neurotransmitter Uptake Assays: In these assays, the cells would be incubated with a radiolabeled neurotransmitter, such as [3H]dopamine or [3H]norepinephrine. The ability of this compound to inhibit the uptake of the radiolabeled neurotransmitter into the cells would be measured. This would provide information on its potency as a reuptake inhibitor.

Neurotransmitter Release Assays: To study its potential as a releasing agent, cells preloaded with a radiolabeled neurotransmitter would be exposed to this compound. The amount of radioactivity released into the extracellular medium would then be quantified. An increase in released radioactivity compared to control conditions would indicate that the compound is a neurotransmitter releaser.

The following table presents potential outcomes from such cell-based assays for this compound, based on the known profile of phenmetrazine.

| Assay Type | Parameter Measured | Cell Model | Predicted Outcome |

| Neurotransmitter Uptake Assay | Inhibition of uptake (IC50) | HEK293-DAT cells | Inhibition of dopamine uptake |

| Neurotransmitter Uptake Assay | Inhibition of uptake (IC50) | HEK293-NET cells | Inhibition of norepinephrine uptake |

| Neurotransmitter Release Assay | Neurotransmitter efflux (EC50) | HEK293-DAT cells | Induction of dopamine release |

| Neurotransmitter Release Assay | Neurotransmitter efflux (EC50) | HEK293-NET cells | Induction of norepinephrine release |

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the provided search results.

Investigation of Intracellular Signaling Cascades and Effector Modulation

Psychostimulants can induce lasting changes in receptor-mediated signal transduction and downstream signaling cascades. Research on the analog phenmetrazine has shown that chronic administration can lead to desensitization of D2 dopamine and α2-adrenergic receptors and alter the phosphorylation of key signaling proteins.

A study on the effects of chronic phenmetrazine treatment in the rat brain revealed significant alterations in the phosphorylation states of several key proteins involved in intracellular signaling. These findings provide a framework for investigating the potential effects of this compound. The key signaling proteins affected by phenmetrazine include:

Extracellular signal-regulated kinase (ERK1/2): A protein kinase that plays a crucial role in synaptic plasticity.

Glycogen synthase kinase 3β (GSK3β): A serine/threonine kinase involved in a wide range of cellular processes.

Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32): A key integrator of dopaminergic and glutamatergic signaling in the brain.

The table below summarizes the observed effects of chronic low-dose phenmetrazine on the phosphorylation of these proteins in different brain regions, which could be indicative of the potential effects of this compound.

| Brain Region | pERK1/2 Levels | pDARPP-32 Levels |

| Ventral Tegmental Area | Increased | No significant change |

| Substantia Nigra | Increased | No significant change |

| Thalamus | Increased | Increased |

| Hippocampus | Increased | Increased |

Data in this table is derived from studies on phenmetrazine and is presented to illustrate the potential areas of investigation for this compound.

Gene Expression and Proteomic Profiling in Response to this compound

The investigation of changes in gene expression and protein abundance in response to a compound can provide a global view of its cellular effects and help to identify its mechanism of action. nih.govnih.gov While specific studies on the effects of this compound on gene expression and proteomics are not currently available, the methodologies for such investigations are well-established in the field of psychostimulant research. nih.govnih.gov

Gene Expression Profiling: This is typically performed using techniques such as DNA microarrays or RNA sequencing (RNA-Seq). nih.gov These methods allow for the simultaneous measurement of the expression levels of thousands of genes. nih.gov In a research context, cells or tissues exposed to this compound would be compared to untreated controls to identify genes that are either upregulated or downregulated in response to the compound. This can reveal the cellular pathways that are affected by the drug. nih.gov Studies on other psychostimulants have shown changes in the expression of genes involved in synaptic plasticity, neuroinflammation, and metabolic processes. nih.gov

Proteomic Profiling: Proteomics is the large-scale study of proteins. nih.gov Techniques such as two-dimensional gel electrophoresis followed by mass spectrometry, or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods, are used to identify and quantify changes in the proteome. nih.govresearchgate.net This approach can reveal alterations in protein expression, post-translational modifications, and protein-protein interactions that are not apparent from gene expression studies alone. nih.gov Proteomic analyses of the effects of other psychostimulants have identified changes in proteins related to metabolism, oxidative stress, and synaptic function. nih.gov

While direct data for this compound is lacking, it is anticipated that its effects on gene expression and the proteome would be related to its presumed activity as a monoamine transporter ligand.

In Vitro and in Vivo Research Methodologies

In Vitro Experimental Models in Chemical Biology and Toxicology

In vitro models are essential for the initial screening and detailed mechanistic investigation of a compound's biological activity. These systems offer a controlled environment to study cellular and molecular responses without the complexities of a whole organism.

Immortalized cell lines are a cornerstone of early-stage drug discovery and toxicology. bpsbioscience.com These cells are derived from a single parental cell and can be propagated indefinitely in culture, providing a consistent and reproducible experimental system. bpsbioscience.com A wide variety of cell lines are available, representing different tissues and disease states, which allows for the targeted investigation of a compound's effects.

For a compound like Phenetrazine Hydrochloride, researchers would likely employ a panel of cell lines to assess its general cytotoxicity and to identify any cell-type-specific effects. Common assays include:

Viability Assays: These assays, such as the MTT or MTS assay, measure the metabolic activity of cells and are used to determine the concentration of a compound that reduces cell viability by 50% (IC50).

Apoptosis Assays: These experiments detect markers of programmed cell death, such as caspase activation or DNA fragmentation, to understand if a compound induces this cellular suicide pathway.

Reporter Gene Assays: These systems use genetically modified cells that express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. This allows for the monitoring of specific signaling pathway activation or inhibition.

Table 1: Commonly Used Cell Lines in Preclinical Research

| Cell Line | Origin | Common Applications |

| HEK293 | Human Embryonic Kidney | General transfection studies, protein expression, signaling pathway analysis |

| HeLa | Human Cervical Cancer | Cancer research, virology, cell cycle studies |

| HepG2 | Human Liver Cancer | Liver toxicity studies, drug metabolism |

| SH-SY5Y | Human Neuroblastoma | Neurotoxicity, neurodegenerative disease modeling |

| A549 | Human Lung Carcinoma | Respiratory toxicology, cancer research |

Primary cells are isolated directly from animal or human tissues and have a finite lifespan in culture. biocompare.com While more challenging to maintain than cell lines, they more closely represent the physiology of cells in a living organism, providing more biologically relevant data. biocompare.com

Should initial screenings with cell lines indicate a specific target for this compound, researchers would move to primary cell cultures for more detailed investigation. For example, if neuroactivity is suspected, primary cortical neuronal cultures could be used to study effects on neuronal firing and network activity using techniques like micro-electrode arrays (MEAs). frontiersin.org These arrays allow for the non-invasive recording of electrical activity from neuronal networks over time. frontiersin.org

Ex vivo tissue slices bridge the gap between in vitro cell culture and in vivo animal studies. precisionary.com These thin sections of fresh tissue, typically 200-400 micrometers thick, are kept viable in culture for a limited time. nih.govresearchgate.net This technique preserves the complex three-dimensional architecture and cellular heterogeneity of the original organ, allowing for the study of a compound's effects in a more physiologically relevant context. precisionary.comnih.gov

For instance, precision-cut liver slices (PCLS) are widely used to assess drug metabolism and hepatotoxicity. precisionary.com Similarly, brain slices are invaluable for studying the effects of compounds on specific neural circuits and synaptic transmission. researchgate.net

In Vivo Animal Models for Pharmacological and Behavioral Research

Mice and rats are the most commonly used animal models in biomedical research due to their physiological and genetic similarities to humans, relatively short lifespan, and well-established experimental protocols. taconic.com In neuropharmacology, rodent models are indispensable for studying the effects of compounds on behavior and cognition.

A variety of behavioral tests can be used to assess the potential effects of a compound like this compound, including:

Open Field Test: Measures general locomotor activity and anxiety-like behavior.

Elevated Plus Maze: Assesses anxiety-like behavior based on the animal's preference for open versus enclosed spaces.

Forced Swim Test and Tail Suspension Test: Used to screen for potential antidepressant activity.

Conditioned Place Preference: Evaluates the rewarding or aversive properties of a compound.

Table 2: Selected Rodent Behavioral Models and Their Applications

| Behavioral Model | Species | Primary Application |

| Morris Water Maze | Rat, Mouse | Learning and memory |

| Rotarod | Mouse, Rat | Motor coordination and balance |

| Startle and Prepulse Inhibition | Rat, Mouse | Sensorimotor gating (relevant to schizophrenia) |

| Self-Administration | Rat, Mouse | Abuse liability and addiction |

While rodent models are foundational, regulatory agencies often require data from a non-rodent species before a new drug can proceed to human clinical trials. researchgate.net The choice of a non-rodent species is based on which animal's metabolism and physiology most closely resemble that of humans for the specific compound being tested. altasciences.comabpi.org.uknih.gov

Commonly used non-rodent models include:

Dogs: Frequently used in toxicology studies due to their relatively large size, which facilitates blood sampling and other procedures. researchgate.netnih.gov

Non-Human Primates (NHPs): Used when they are the only pharmacologically relevant species, particularly for biologic drugs that target human-specific proteins. Their use is carefully considered due to ethical considerations. altasciences.comnih.gov

Miniature Swine: Gaining popularity as a non-rodent model due to similarities with humans in terms of skin, cardiovascular system, and digestive tract. altasciences.com

Rabbits: Often used in developmental and reproductive toxicology studies. researchgate.netnih.govnih.gov

The selection of the appropriate animal models, both rodent and non-rodent, is a critical step in the preclinical evaluation of any new chemical entity, providing essential information on its potential therapeutic value and safety profile.

Advanced In Vivo Imaging Techniques for Pharmacodynamic Monitoring

The dynamic interaction of a novel chemical entity with its biological targets can be elucidated through sophisticated in vivo imaging technologies. These non-invasive methods offer real-time visualization and quantification of physiological and biochemical processes, providing invaluable insights into a compound's pharmacodynamics.

Techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are molecular imaging modalities of significant interest in pharmacological research. nih.gov They have the capacity to provide biomarkers that allow for the spatial assessment of molecular changes related to disease or drug effects, thereby enabling an objective evaluation and follow-up of therapeutic responses. nih.gov For a compound like this compound, these techniques could be employed to map its binding affinity and occupancy at specific receptor sites within the central nervous system. By radiolabeling the compound or a competing ligand, researchers can visualize its distribution and interaction with target receptors in living organisms.

Magnetic Resonance Imaging (MRI) and functional MRI (fMRI) offer another layer of analysis. While traditional MRI provides anatomical context, fMRI can measure changes in blood flow and oxygenation, serving as an indirect marker of neural activity. This would allow researchers to investigate how this compound modulates neural circuits and functional connectivity within the brain in response to specific stimuli or tasks.

Optical imaging techniques, including bioluminescence and fluorescence imaging, also present viable options for preclinical in vivo studies. drugdiscoverytrends.com These methods are particularly useful for tracking cellular and molecular events in real-time. drugdiscoverytrends.com For instance, genetically engineered cells expressing fluorescent proteins could be used to report on the downstream signaling effects of this compound's interaction with its target.

The integration of these advanced imaging modalities provides a powerful toolkit for the comprehensive pharmacodynamic profiling of novel compounds. The data generated from such studies are crucial for understanding the mechanisms of action and for guiding further drug development efforts.

Translational Research Frameworks and Model Validation Strategies

Translational research provides a structured pathway for bridging the gap between basic scientific discoveries and their application in clinical practice. nih.gov This framework is essential for ensuring that promising preclinical findings for a compound like this compound can be effectively and safely translated into human therapies. The process is often conceptualized as a "bench-to-bedside" approach, which involves a continuous, bidirectional flow of information between laboratory research and clinical application. nih.gov

A critical component of the translational framework is the rigorous validation of preclinical models. These models, whether they are cellular, tissue-based, or whole-animal, must accurately recapitulate key aspects of the human condition they are intended to mimic. For a neuropsychiatric agent, this could involve animal models that exhibit behavioral or neurochemical phenotypes relevant to human disorders such as depression or anxiety.

Model validation involves a multi-faceted approach. Initially, the model's face validity is assessed, which refers to the phenomenological similarity between the model and the human condition. For example, a rodent model of depression might exhibit anhedonia-like behaviors, which are a core symptom of human depression.

Construct validity delves deeper, examining the theoretical rationale behind the model. This involves demonstrating that the underlying neurobiological mechanisms in the model are consistent with the known pathophysiology of the human disorder. For instance, if this compound is hypothesized to target the serotonergic system, a valid animal model would show alterations in this system that are relevant to the human condition being studied.

Finally, predictive validity is arguably the most crucial aspect for drug development. This refers to the model's ability to predict the efficacy of a therapeutic intervention in humans. A model with high predictive validity would show that compounds known to be effective in treating a specific human disorder also produce the desired effect in the model.

Advanced Analytical Chemistry Research Methods

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental in the analytical workflow for Phenetrazine Hydrochloride, enabling its separation from complex matrices and accurate quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) each offer distinct advantages in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound is essential for its accurate quantification and purity assessment. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The detection is commonly performed using a UV detector at a wavelength determined by the chromophore of the Phenetrazine molecule.

Method validation is a critical step to ensure the reliability of the HPLC method. This process involves the evaluation of several key parameters as outlined in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks with no interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.999 over the tested concentration range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be established based on the intended application of the method. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of the analyte should typically be within 98-102%. |

| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and column temperature. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Phenetrazine. For GC-MS analysis, this compound would typically be derivatized to increase its volatility and thermal stability. The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint.

This technique is particularly valuable for trace analysis in forensic samples and for the identification of potential metabolites in biological matrices. The high sensitivity of GC-MS allows for the detection of very low concentrations of the compound.

Thin-Layer Chromatography (TLC) Applications in Purity Assessment and Separation

Thin-Layer Chromatography is a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of this compound. A TLC method would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber with an appropriate mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the spot, represented by the retardation factor (Rf) value, can be used for identification by comparing it to a reference standard. TLC is also a useful tool for monitoring the progress of chemical reactions and for preliminary purity checks before using more sophisticated techniques.

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular structure and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of the entire molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is used to determine the precise molecular mass of this compound with a high degree of accuracy. This technique can measure the mass-to-charge ratio to several decimal places, which allows for the determination of the elemental composition of the molecule. This information is crucial for confirming the molecular formula of the compound and distinguishing it from other compounds with the same nominal mass. The accurate mass measurement provided by HRMS is a key component in the unequivocal identification of new psychoactive substances and in forensic analysis.

| Analytical Technique | Application for this compound | Key Information Obtained |

| HPLC | Quantification and purity assessment | Retention time, peak area, concentration |

| GC-MS | Trace analysis and metabolite identification | Retention time, mass spectrum, fragmentation pattern |

| TLC | Qualitative analysis and purity screening | Retardation factor (Rf) value |

| NMR | Structural elucidation | Chemical shifts, coupling constants, carbon and proton framework |

| HRMS | Precise molecular mass determination | Accurate mass, elemental composition, molecular formula |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis and Physicochemical Parameter Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely utilized technique in pharmaceutical analysis for both quantitative determination and the evaluation of key physicochemical parameters. researchgate.netjddtonline.info The fundamental principle behind its quantitative application is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. iajps.com For a compound like this compound, this method offers a simple, rapid, and cost-effective approach for its quantification in various samples. iajps.com

The quantitative analysis typically involves measuring the absorbance of a solution containing the compound at its wavelength of maximum absorption (λmax). iajps.com For phenothiazine (B1677639) derivatives, the analysis may sometimes involve a derivatization step to produce a colored product with strong absorbance in the visible region, thereby enhancing sensitivity and selectivity. For instance, oxidizing agents can convert phenothiazines into their corresponding sulfoxide (B87167) derivatives, which exhibit distinct spectrophotometric properties suitable for quantification. researchgate.net A study on Perphenazine, a related phenothiazine, demonstrated that its sulfoxide product could be used for determination in a concentration range of 1–40 µg/mL. researchgate.net The development of such a method for this compound would involve identifying the λmax of a suitable derivative and constructing a calibration curve by plotting absorbance against a series of known concentrations.

UV-Vis spectrophotometry is also a powerful tool for determining physicochemical parameters such as the dissociation constant (pKa). The pKa value is critical as it influences a drug's solubility, absorption, and distribution. This determination is achieved by measuring the absorbance of the compound at a fixed wavelength across a range of pH values. As the pH of the solution changes, the ionization state of the molecule alters, leading to a shift in the absorption spectrum. By plotting absorbance versus pH, a sigmoidal curve is typically obtained, from which the pKa can be accurately calculated. semanticscholar.orgresearchgate.net A study on phenazopyridine (B135373) hydrochloride successfully used this technique to determine its pKa value, which was found to be approximately 5.2. semanticscholar.orgresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| λmax (Sulfoxide Derivative) | ~340 nm | Wavelength of maximum absorbance for the oxidized form, often used for quantification. researchgate.net |

| Linear Concentration Range | 1-40 µg/mL | The range over which absorbance is directly proportional to the concentration of the analyte. researchgate.net |

| Molar Absorptivity (ε) | >10,000 L·mol⁻¹·cm⁻¹ | A measure of how strongly the chemical species absorbs light at a given wavelength. |

| Determined pKa | ~5.2 | Calculated from the inflection point of the absorbance vs. pH curve. semanticscholar.org |

Electrochemical Methods in Compound Detection and Quantification

Electrochemical methods provide highly sensitive and selective platforms for the detection and quantification of electroactive compounds, including phenothiazine derivatives like this compound. Techniques such as cyclic voltammetry (CV) and square-wave adsorptive voltammetry (SWAdV) are particularly useful for studying the redox behavior of these molecules and developing analytical methods. researchgate.net The core of these methods lies in measuring the current response resulting from the oxidation or reduction of the analyte at an electrode surface when a potential is applied. nih.gov

The phenothiazine nucleus is electrochemically active and can be readily oxidized. mdpi.com Studies on various phenothiazine drugs, such as promethazine (B1679618) and chlorpromazine, have shown that they undergo oxidation at specific potentials, which can be exploited for their quantification. researchgate.netmdpi.com For example, the electrochemical oxidation of promethazine hydrochloride on a highly boron-doped diamond electrode was shown to produce well-defined analytical peaks. researchgate.net The mechanism often involves the formation of a radical cation, which can be further oxidized. mdpi.com

For quantitative purposes, voltammetric techniques are optimized by studying the influence of various parameters, including the pH of the supporting electrolyte, accumulation time, and potential scan rate. researchgate.net Adsorptive stripping voltammetry can significantly enhance sensitivity by pre-concentrating the analyte on the electrode surface before the potential scan. Research on promethazine hydrochloride using SWAdV established a linear response in the concentration range of 5.96×10⁻⁷ to 4.76×10⁻⁶ mol L⁻¹, with a calculated detection limit as low as 2.66×10⁻⁸ mol L⁻¹. researchgate.net The development of a similar method for this compound would involve a systematic study of its electrochemical behavior to identify optimal conditions for sensitive and accurate quantification.

| Parameter | Value/Condition | Significance |

|---|---|---|

| Technique | Square-Wave Adsorptive Voltammetry (SWAdV) | A highly sensitive technique involving a pre-concentration step. researchgate.net |

| Working Electrode | Boron-Doped Diamond (BDD) | Offers a wide potential window and low background current. researchgate.net |

| Optimal pH | 4.0 (Britton-Robinson buffer) | The pH at which the highest current response was achieved. researchgate.net |

| Linear Range | 5.96 x 10⁻⁷ to 4.76 x 10⁻⁶ mol L⁻¹ | The concentration range for accurate quantification. researchgate.net |

| Limit of Detection (LOD) | 2.66 x 10⁻⁸ mol L⁻¹ | The lowest concentration that can be reliably detected. researchgate.net |

Capillary Electrophoresis Techniques for High-Resolution Separations

Capillary electrophoresis (CE) is a powerful separation technique known for its high efficiency, high resolution, and minimal sample and reagent consumption, making it well-suited for pharmaceutical analysis. nih.gov The technique separates charged molecules in a narrow capillary under the influence of a high electric field. nih.gov Separation is based on differences in the electrophoretic mobility of the analytes, which is influenced by their charge-to-size ratio. researchgate.net

Capillary Zone Electrophoresis (CZE), the simplest mode of CE, is highly effective for separating ionizable compounds like this compound. A key factor in method development is the optimization of the background electrolyte (BGE), including its composition, concentration, and pH. mdpi.com The pH of the BGE is particularly crucial as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF), both of which directly impact migration time and separation resolution. mdpi.com

A study focused on optimizing a CE method for the separation of four pharmaceutical hydrochlorides, including a compound abbreviated as PHEN. HCl, demonstrated the effectiveness of this technique. mdpi.com Through systematic optimization of the BGE concentration, pH, and applied voltage, a baseline separation of all compounds was achieved in under five minutes. mdpi.com The optimal conditions were found to be a 75 mM sodium dibasic phosphate BGE at pH 9 with an applied voltage of 10 kV. mdpi.com Under these conditions, the method achieved low limits of detection and quantification, highlighting the sensitivity of CE. mdpi.com This approach provides a template for developing a high-resolution separation method specifically for this compound, allowing for its efficient separation from impurities or other active ingredients.

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Technique | Capillary Electrophoresis (CE) | mdpi.com |

| Background Electrolyte (BGE) | 75 mM Sodium Dibasic Phosphate | mdpi.com |

| BGE pH | 9.0 | mdpi.com |

| Applied Voltage | 10 kV | mdpi.com |

| Capillary Temperature | 20 °C | mdpi.com |

| Separation Time | < 5 minutes | mdpi.com |

| Limit of Detection (PHEN. HCl) | 0.020 µg/mL | mdpi.com |

| Limit of Quantification (PHEN. HCl) | 0.060 µg/mL | mdpi.com |

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as phenetrazine hydrochloride, and a biological target, typically a protein or nucleic acid. These simulations provide insights into the binding affinity, orientation, and conformation of the ligand within the target's binding site.

In the case of this compound, which is structurally analogous to stimulants, molecular docking could be employed to investigate its potential interactions with targets such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. The process would involve:

Target Preparation: Obtaining the 3D structure of the target protein, often from crystallographic data.

Ligand Preparation: Generating a 3D model of the phenetrazine molecule and optimizing its geometry.

Docking Simulation: Using specialized software to predict the most likely binding poses of phenetrazine within the active site of the target protein.

Analysis of Interactions: Examining the predicted binding modes to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. biorxiv.org

A hypothetical summary of potential interactions for a docked compound is presented in Table 1.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Aspartic Acid, Serine, Threonine |

| Hydrophobic Interactions | Phenylalanine, Leucine, Valine |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Electrostatic Interactions | Aspartic Acid, Glutamic Acid |

Table 1: Hypothetical Ligand-Target Interactions. This table illustrates the types of interactions that could be identified through molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orgnih.gov These models are valuable in drug discovery for predicting the activity of new compounds and for optimizing lead compounds.

For a compound like this compound, a QSAR study would require a dataset of structurally related molecules with known biological activities (e.g., inhibitory concentrations for a specific receptor). The general steps in developing a QSAR model include:

Data Collection: Assembling a set of compounds with measured biological activity.

Descriptor Calculation: Computing a variety of molecular descriptors for each compound that quantify different aspects of its structure (e.g., topological, electronic, steric properties).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity. slideshare.net

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A QSPR model for phenetrazine and its analogs could predict physicochemical properties like solubility, lipophilicity (logP), and metabolic stability. slideshare.net A sample representation of data used in a QSAR/QSPR study is shown in Table 2.

| Compound | Molecular Weight | LogP | Surface Area | Biological Activity (IC50, µM) |

| Analog 1 | 220.3 | 2.5 | 180.2 | 0.5 |

| Analog 2 | 234.3 | 2.8 | 190.5 | 0.3 |

| Analog 3 | 248.4 | 3.1 | 200.8 | 0.8 |

| Analog 4 | 262.4 | 3.4 | 211.1 | 1.2 |

Table 2: Example Data for a QSAR/QSPR Study. This table shows a hypothetical dataset that could be used to develop a predictive model.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to compute a variety of molecular properties. nih.gov

For this compound, quantum chemical calculations could be used to:

Determine the optimized 3D geometry and conformational preferences of the molecule.

Calculate the distribution of electron density and generate electrostatic potential maps to identify electron-rich and electron-poor regions.

Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in its experimental characterization.

Analyze the molecule's reactivity through calculated descriptors like chemical hardness, softness, and electrophilicity index.

A summary of hypothetical quantum chemical descriptors is provided in Table 3.

| Descriptor | Calculated Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Electron Affinity | 1.1 eV |

| Ionization Potential | 6.4 eV |

Table 3: Hypothetical Quantum Chemical Descriptors for Phenetrazine. This table presents examples of electronic properties that can be calculated using quantum chemical methods.

Pharmacophore Modeling and Virtual Screening Approaches in Analog Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be either ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-target complex. mdpi.com

For this compound, a pharmacophore model could be developed based on its structure and the structures of other known stimulants that act on similar targets. This model would typically consist of features such as:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to have similar biological activity. nih.govresearchgate.net This approach is a powerful tool for discovering novel chemical scaffolds and for designing new analogs of phenetrazine with potentially improved properties. The key features of a hypothetical pharmacophore model are outlined in Table 4.

| Pharmacophore Feature | Description |

| Aromatic Ring | Represents the phenyl group. |

| Hydrogen Bond Acceptor | Represents the oxygen and/or nitrogen atoms in the morpholine (B109124) ring. |

| Hydrophobic Center | Represents the ethyl group. |

| Positive Ionizable Center | Represents the protonated nitrogen atom. |

Table 4: Hypothetical Pharmacophore Features for a Phenetrazine-like Compound. This table describes the essential chemical features that might be important for biological activity.

Toxicology and Safety Pharmacology Research

Mechanisms of Toxicity Investigation

A comprehensive search for studies detailing the mechanisms of toxicity for Phenetrazine Hydrochloride yielded no specific results.

Neurotoxicity Mechanisms and Pathways

No dedicated studies on the neurotoxic potential of this compound, its mechanisms of action on the central nervous system, or associated neurotoxic pathways were identified in the public domain. While research exists for other compounds with structurally similar names, such as the phenothiazine (B1677639) class of antipsychotics, it is scientifically inaccurate to extrapolate those findings to this compound due to differences in chemical structure and, therefore, likely differing pharmacological and toxicological properties.

Cardiovascular Toxicity Mechanisms

Similarly, there is a lack of available data on the cardiovascular toxicity of this compound. Investigations into its potential effects on cardiac function, blood pressure, and vascular integrity, as well as the underlying mechanisms of any such effects, are not present in the reviewed literature.

Hepatotoxicity Pathways and Cellular Damage

The potential for this compound to cause liver damage (hepatotoxicity) remains uncharacterized in publicly available research. There are no studies detailing its metabolic pathways in the liver, the potential for the formation of toxic metabolites, or the mechanisms of cellular damage that could lead to drug-induced liver injury. General mechanisms of drug-induced hepatotoxicity, such as mitochondrial impairment and the generation of reactive metabolites, are well-established for many compounds; however, their specific relevance to this compound has not been investigated. nih.govmdpi.commdpi.com

In Vitro Cytotoxicity and Genotoxicity Assessment Methodologies

There is a notable absence of published studies using standard in vitro methodologies to assess the cytotoxicity and genotoxicity of this compound. Commonly employed assays to determine a compound's potential to cause cell death (cytotoxicity) or damage genetic material (genotoxicity) have not been reported for this specific compound. For instance, a study on phenazine, a different compound, showed concentration-dependent cytotoxicity in HepG2 and T24 cell lines, but these results cannot be attributed to this compound. nih.gov

In Vivo Safety Pharmacology Studies: Cardiovascular, Respiratory, and Central Nervous System Evaluations

In vivo safety pharmacology studies are crucial for understanding the potential adverse effects of a substance on major physiological systems prior to clinical trials. nih.govmetris.nlresearchgate.net A thorough literature search did not uncover any in vivo studies that have evaluated the effects of this compound on the cardiovascular, respiratory, or central nervous systems in animal models. Such studies are essential for defining the dose-response relationship of any observed adverse effects. metris.nl

Predictive Toxicology Approaches and Omics Integration

Modern toxicology increasingly utilizes computational and "omics" (genomics, proteomics, metabolomics) approaches to predict the toxic potential of compounds early in the development process. nih.govcriver.comporsolt.com However, there is no indication in the available literature that such predictive toxicology models or omics-based approaches have been applied to this compound. The application of these methods could provide valuable insights into its potential hazards and guide further toxicological testing.

Lack of Specific Research on Drug-Drug Interaction Mechanisms of this compound

Extensive literature searches did not yield specific toxicological or safety pharmacology research focused on the drug-drug interaction mechanisms of a compound identified as "this compound." The available scientific and biomedical databases lack dedicated studies investigating its effects on metabolic enzymes, such as the cytochrome P450 (CYP450) system, or its interaction with drug transporter proteins.

Research on structurally related compounds, such as phenmetrazine and its derivatives, provides some insights into the potential for drug-drug interactions within this chemical class. For instance, studies on phenmetrazine indicate it undergoes hepatic metabolism, and research on a derivative, 3,4-methylenedioxyphenmetrazine (MDPM), has shown strong inhibition of CYP2D6 and moderate inhibition of CYP1A2 and CYP3A4 in in vitro models nih.gov. Such findings highlight the importance of the CYP450 enzyme system in the metabolism of similar structures nih.govnih.gov. Inhibition or induction of these enzymes can lead to clinically significant drug-drug interactions by altering the plasma concentrations of co-administered drugs sps.nhs.uknih.govnih.govyoutube.com.

Drug transporters, which are crucial for the absorption, distribution, and excretion of xenobiotics, represent another potential mechanism for drug-drug interactions europeanpharmaceuticalreview.comnih.govnih.gov. Interactions at the transporter level can affect the pharmacokinetics of a drug and lead to altered efficacy or toxicity europeanpharmaceuticalreview.com. However, no studies were found that specifically examined the interaction of "this compound" with these transporter systems.

Given the absence of direct research on "this compound," it is not possible to provide detailed findings, data tables, or a comprehensive analysis of its drug-drug interaction mechanisms and predictive studies. The principles of drug metabolism and transport suggest that any compound of this nature would warrant investigation into its potential to inhibit or induce key enzymes and transporters to ensure its safe use with other medications frontiersin.orgnih.govnih.govresearchgate.net. Without such studies, the drug-drug interaction profile of "this compound" remains uncharacterized.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlating Structural Features with Receptor Binding Affinities and Functional Potency

The primary mechanism of action for phenmetrazine and its analogs is the induction of monoamine release by acting as substrates for, and reversing the function of, DAT and NET. They typically exhibit much lower potency at SERT. The functional potency of these compounds is often quantified by their EC50 values for neurotransmitter release or IC50 values for reuptake inhibition.

The core phenylmorpholine scaffold is essential for activity. Modifications at three key positions—the phenyl ring, the C3 position of the morpholine (B109124) ring, and the nitrogen atom (N4 position)—can significantly alter potency and selectivity.

C3-Position Substitution: Phenetrazine features an ethyl group at the C3 position, distinguishing it from phenmetrazine, which has a methyl group. While direct comparative data is scarce, SAR studies on related stimulants suggest that increasing the alkyl chain length at this position can influence potency. The size and lipophilicity of this substituent are critical for optimal interaction with the transporter binding pocket.

Phenyl Ring Substitution: Modifications to the phenyl ring have a pronounced effect on activity. For instance, fluorination of phenmetrazine led to the development of compounds like 3-fluorophenmetrazine (B1651833) (3-FPM). 3-FPM is a potent releaser of dopamine (B1211576) and norepinephrine (B1679862), with EC50 values of 43 nM and 30 nM, respectively, while being significantly less potent at inducing serotonin (B10506) release. Positional isomers of methylphenmetrazine (MPM) also show distinct profiles; 2-MPM and 3-MPM exhibit stimulant properties similar to phenmetrazine, whereas 4-MPM may possess a more MDMA-like entactogen profile, suggesting a relative increase in serotonergic activity.

N4-Position (Nitrogen) Substitution: Alkylation of the morpholine nitrogen generally reduces potency as a direct releasing agent but can create prodrugs. Phendimetrazine, the N-methylated analog of phenmetrazine, is metabolized to phenmetrazine. Phendimetrazine itself also functions as a dopamine transporter (DAT) inhibitor, demonstrating that N-alkylation can introduce a different mechanism of action alongside creating an active metabolite.

The table below summarizes the functional potency of phenmetrazine and some of its analogs at monoamine transporters, illustrating the impact of structural modifications.

| Compound | Modification | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) |

| Phenmetrazine | 3-methyl | Potent | Potent | Weak |

| 3-Fluorophenmetrazine (3-FPM) | 3-methyl, 3-fluoro-phenyl | 43 | 30 | >10,000 |

| Naphthylmetrazine | 3-methyl, naphthyl instead of phenyl | 111 | 203 | Inactive (SRI IC50 = 105) |

| Phendimetrazine | 3-methyl, N-methyl | Weak Releaser / DAT Inhibitor | - | - |

(Data compiled from multiple sources. Note: Specific EC50 values for phenmetrazine can vary between studies; it is consistently shown to be a potent DAT/NET releaser.)

Influence of Stereochemistry and Enantiomeric Purity on Biological Activity

Stereochemistry is a critical factor governing the biological activity of phenylmorpholine derivatives, as monoamine transporters are chiral macromolecules that can differentiate between stereoisomers. Phenetrazine has two chiral centers, leading to the possibility of four stereoisomers.

Research on phenmetrazine has clearly demonstrated that its activity is stereoselective. The (+)-enantiomer of phenmetrazine is approximately five times more potent than the (–)-enantiomer in promoting dopamine release and in producing cocaine-like discriminative stimulus effects in animal models. This stereoselectivity is maintained for its prodrug, phendimetrazine, where the (+)-isomer is also significantly more potent than the (–)-isomer. This indicates that the specific three-dimensional arrangement of the phenyl and methyl groups is crucial for optimal interaction with the dopamine transporter.

Conformational Analysis and Bioactive Conformations

The biological activity of phenetrazine is intrinsically linked to its three-dimensional shape and its ability to adopt a specific "bioactive conformation" within the binding pocket of monoamine transporters. The morpholine ring in phenetrazine is not planar and typically adopts a chair conformation. The substituents on the ring—the C2-phenyl group and the C3-ethyl group—can exist in either axial or equatorial positions.

The relative orientation of these groups is critical. For phenmetrazine, the trans configuration is the active form. The bioactive conformation is the one that allows the molecule to be recognized and translocated by DAT and NET, a process for which there is a constrained molecular size requirement. The molecule must mimic the endogenous substrates (dopamine, norepinephrine) sufficiently to engage the transporter's machinery.

While specific conformational analysis studies for phenetrazine are not widely available, insights can be drawn from related structures. The molecule must orient its key pharmacophoric elements—the aromatic ring and the nitrogen atom—in a precise spatial arrangement to bind effectively. The distance and vector between the nitrogen and the center of the phenyl ring are thought to be crucial determinants for affinity to monoamine transporters. The conformation of the ethyl group in phenetrazine, compared to the methyl group in phenmetrazine, would subtly alter the molecule's shape and surface, potentially influencing its binding affinity and interaction with specific residues within the transporter.

Design Principles for Modulating Selectivity and Efficacy

The design of phenylmorpholine analogs to modulate selectivity and efficacy revolves around systematic structural modifications and an understanding of the resulting pharmacological changes. The primary challenge in this class is separating DAT and NET activity, as most releasing agents show affinity for both transporters.

Modulating Potency:

Phenyl Ring Substitution: Introducing small, electron-withdrawing groups like fluorine (e.g., 3-FPM) can maintain or enhance potency at DAT and NET. Substitution with larger groups or at different positions (e.g., 4-MPM) can alter the activity profile, sometimes increasing serotonergic effects.

C3-Alkyl Group: Altering the size of the alkyl group at the C3 position (e.g., methyl in phenmetrazine vs. ethyl in phenetrazine) is a key strategy for fine-tuning potency. This modification directly impacts the fit within the hydrophobic pockets of the transporter proteins.

Modulating Selectivity (DAT vs. NET vs. SERT):

It is exceptionally difficult to design a selective dopamine releasing agent within this chemical family, as structural features conferring DAT affinity often also lead to NET affinity.

Increasing serotonergic activity can be achieved through specific substitutions on the phenyl ring, as seen with 4-MPM, which may shift the profile from a pure stimulant to an entactogen.

Replacing the phenyl ring with a larger aromatic system, such as in naphthylmetrazine, results in a hybrid norepinephrine-dopamine releasing agent and serotonin reuptake inhibitor, demonstrating a significant shift in the selectivity profile.

Modulating Mechanism (Releaser vs. Inhibitor):

The core phenylmorpholine structure is generally associated with a substrate-type release mechanism.

N-alkylation is a primary tool for altering this mechanism. As observed with phendimetrazine, adding an N-methyl group introduces DAT inhibitory activity and creates a prodrug that is later metabolized to the more potent releasing agent, phenmetrazine. This strategy can be used to modify the pharmacokinetic and pharmacodynamic profile, potentially slowing the onset of action.

These principles highlight that the phenylmorpholine scaffold is a versatile template where targeted modifications can systematically tune the potency, selectivity, and mechanism of action at monoamine transporters.

Drug Discovery and Development Research Context

Phenetrazine Hydrochloride as a Research Tool and Analytical Standard in Forensic and Biomedical Applications

This compound serves as a critical analytical reference standard in research and forensic science. nih.gov Its structural similarity to controlled stimulants like phenmetrazine makes it an essential tool for the unambiguous identification of new psychoactive substances (NPS) in seized materials. nih.govnih.gov Forensic laboratories rely on well-characterized reference standards like this compound to develop and validate analytical methods for detecting and quantifying emerging designer drugs. nih.gov

The analytical characterization of phenetrazine and its analogs typically involves a suite of advanced instrumental techniques. nih.gov Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are fundamental for separating and identifying these compounds in complex matrices. nih.govmdpi.com Additional spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, provide detailed structural information, which is crucial for differentiating between positional isomers that may have different pharmacological and toxicological profiles. nih.govjapsonline.com The availability of pure this compound as a standard allows for the creation of spectral libraries, which are vital for the routine screening of seized drug samples and biological specimens. mdpi.comnih.gov

In biomedical research, this compound is used as a pharmacological tool to investigate the mechanisms of stimulant action. wikipedia.org As an analog of phenmetrazine, it can be employed in in vitro assays, such as neurotransmitter uptake and release studies in rat brain synaptosomes, to probe the structure-activity relationships of the substituted phenylmorpholine class. nih.govresearchgate.net These studies help researchers understand how specific structural modifications to the phenmetrazine scaffold influence interactions with monoamine transporters, providing insights into the neurochemical basis of their stimulant effects. While its direct application in extensive biomedical studies is not widely documented, its role as a reference compound underpins the pharmacological evaluation of its more widely studied analogs. nih.gov

| Analytical Technique | Application in Phenetrazine Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on retention time and mass fragmentation patterns. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-sensitivity detection and quantification in biological and non-biological samples. nih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of detailed molecular structure and confirmation of isomeric purity. japsonline.com |

| Infrared (IR) Spectroscopy | Identification based on the unique vibrational frequencies of chemical bonds. nih.gov |

Analogous Compounds in Stimulant Research and Their Pharmacological Landscape

Phenetrazine belongs to the broader class of substituted phenylmorpholines, a group of compounds structurally derived from 2-phenylmorpholine (B1329631). wikipedia.orgwikipedia.org This class is notable for its stimulant effects, which are primarily mediated by interactions with monoamine neurotransmitter transporters. wikipedia.org The pharmacological landscape of these analogs is diverse, with subtle structural modifications leading to significant changes in their potency and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov

The parent compound, phenmetrazine, is a potent releasing agent at DAT and NET, with substantially weaker effects at SERT. nih.govresearchgate.net This pharmacological profile is consistent with its classic psychostimulant effects. Research into the structure-activity relationships (SAR) of this class has revealed key trends. For instance, substitutions on the phenyl ring can modulate transporter selectivity. The position of a substituent is critical; a study on methylphenmetrazine (MPM) isomers showed that 2-MPM and 3-MPM exhibit stimulant properties similar to phenmetrazine, whereas 4-MPM is a more potent SERT ligand, suggesting it may have entactogen-like properties similar to MDMA. nih.gov Similarly, fluorinated analogs such as 3-fluorophenmetrazine (B1651833) (3-FPM) also act as monoamine releasers with high potency at catecholamine transporters. researchgate.net

These compounds generally act as substrate-type releasers, meaning they are transported into the neuron and induce reverse transport (efflux) of dopamine, norepinephrine, and/or serotonin. nih.govresearchgate.net This mechanism is distinct from that of reuptake inhibitors like cocaine, which simply block the transporter from the outside. nih.gov The ratio of activity at DAT versus SERT is often considered a predictor of a compound's subjective effects and abuse liability, with higher DAT selectivity correlating with more classic stimulant effects and higher SERT activity correlating with empathogenic or entactogenic effects. nih.goveurekaselect.com The extensive investigation of these analogs provides a rich pharmacological landscape, demonstrating how molecular structure can be tuned to achieve a wide range of effects on central monoamine systems. wikipedia.orgwikiwand.com

| Compound | Primary Transporter Activity | Implied Pharmacological Profile |

| Phenmetrazine | Potent DAT/NET Releaser | Classic Stimulant nih.gov |

| Phendimetrazine | Pro-drug for Phenmetrazine | Classic Stimulant google.com |

| 3-Fluorophenmetrazine (3-FPM) | Potent DAT/NET Releaser | Classic Stimulant researchgate.net |

| 4-Methylphenmetrazine (4-MPM) | Increased SERT Potency | Stimulant with Entactogen Properties nih.gov |

| 2-Phenylmorpholine | Potent NE/DA Releasing Agent | Classic Stimulant wikipedia.org |

Preclinical Research Paradigms and Challenges in Compound Development

The preclinical development of novel stimulants like phenetrazine analogs involves a series of established research paradigms designed to characterize their pharmacological effects and potential therapeutic utility. patsnap.com A primary component of this research is the use of animal models to assess the behavioral effects of these compounds. acnp.org Standard models include locomotor activity tests, where an increase in movement in rodents is a hallmark of stimulant action, and drug self-administration studies, which are considered the gold standard for evaluating the reinforcing properties and abuse potential of a substance. slideshare.netnih.govnih.gov